molecular formula C13H16N2O B1385824 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine CAS No. 1019498-56-6

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1385824
CAS No.: 1019498-56-6
M. Wt: 216.28 g/mol
InChI Key: NMGBFBASIMUYKW-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry

Biochemical Analysis

Biochemical Properties

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth and induce apoptosis. Additionally, this compound may interact with proteins involved in cell signaling pathways, further modulating cellular responses.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular behavior . These effects can result in altered cell proliferation, differentiation, and apoptosis, making the compound a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . Additionally, this compound may activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses. These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their stability under specific conditions, ensuring consistent biological activity . Prolonged exposure to certain environmental factors may lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation or reducing inflammation . Higher doses may lead to toxic or adverse effects, including cellular damage and organ toxicity. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s biological activity and overall efficacy. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

The synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGBFBASIMUYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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